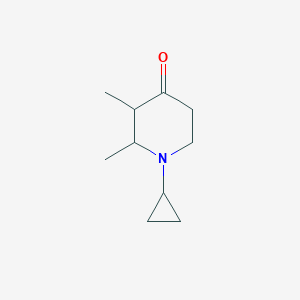![molecular formula C18H16ClN5O2 B7784360 1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7784360.png)
1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its benzyl, chloroacetyl, amino, phenyl, and triazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the reaction of benzyl chloride with phenylhydrazine to form benzyl phenylhydrazine. This intermediate is then treated with chloroacetyl chloride in the presence of a base to introduce the chloroacetyl group. The resulting compound is further reacted with phenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The chloroacetyl group can be reduced to form chloroacetamide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Chloroacetamide
Substitution: Various substituted triazoles
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological systems due to its fluorescent properties.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the manufacture of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the chloroacetyl group.
N-Phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group.
5-[(Chloroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl and phenyl groups.
Propriétés
IUPAC Name |
1-benzyl-5-[(2-chloroacetyl)amino]-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-11-15(25)21-17-16(18(26)20-14-9-5-2-6-10-14)22-23-24(17)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,26)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCKEYCSHMKWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Chlorodifluoromethoxy)phenyl]methylamine](/img/structure/B7784279.png)







![4-(9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-yl)morpholine](/img/structure/B7784328.png)

![2-(4-chlorophenyl)-9-methyl-7-(2-pyridyl)-6,7-dihydro-5H-pyrazolo[3,4-h]quinazoline](/img/structure/B7784340.png)
![diethyl 2-[amino(hydrazinyl)methylidene]propanedioate](/img/structure/B7784348.png)
![4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B7784351.png)

